Synthetic Accessibility: Comparative Yield of (4-Ethoxy-3-formylphenyl)boronic acid Synthesis
The synthesis of (4-Ethoxy-3-formylphenyl)boronic acid, as described in patent WO2007/89669, proceeds via a multi-step lithiation-borylation sequence and is isolated in a yield of 36% [1]. In contrast, the synthesis of the simpler comparator, 3-formylphenylboronic acid, has been reported to proceed with yields as high as 94% or 78% using alternative methodologies [2]. This stark difference in synthetic efficiency highlights that the target compound requires more specialized conditions and carries a higher synthetic cost, a factor that must be considered in procurement and process development.
| Evidence Dimension | Synthetic yield (isolated) |
|---|---|
| Target Compound Data | 36% |
| Comparator Or Baseline | 3-Formylphenylboronic acid (94% or 78%) |
| Quantified Difference | The target compound's yield is 42-58 percentage points lower than the comparator. |
| Conditions | Multi-step synthesis involving n-BuLi lithiation of 5-bromo-2-ethoxybenzaldehyde diethyl acetal and subsequent borylation with triethylborate at -78°C [1]. |
Why This Matters
The significantly lower synthetic yield of the target compound directly impacts its procurement cost and availability, making it a more specialized reagent whose use must be justified by its unique reactivity or the specific structural requirements of the final target molecule.
- [1] Wyeth. Patent WO2007/89669 A2, 2007. Synthesis of 4-Ethoxy-3-formylphenylboronic acid on page 118. View Source
- [2] Process for preparing highly pure formylphenylboronic acids. Patent US2002/0099242 A1, 2002. View Source
